7-Dimethylaminocoumarin-4-acetic acid chemical properties
7-Dimethylaminocoumarin-4-acetic acid chemical properties
An In-depth Technical Guide to 7-Dimethylaminocoumarin-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a versatile fluorescent probe belonging to the coumarin (B35378) family of dyes. Its intrinsic photophysical properties, characterized by strong fluorescence emission in the blue region of the spectrum, make it a valuable tool in various scientific disciplines. The presence of a carboxylic acid moiety provides a convenient handle for conjugation to biomolecules, while the dimethylamino group at the 7-position renders its fluorescence sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the core chemical properties of DMACA, detailed experimental protocols for its synthesis and use, and visualizations of key mechanisms and workflows relevant to its application in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 7-Dimethylaminocoumarin-4-acetic acid are critical for its effective use in experimental design. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | [1] |
| Synonyms | 7-(Dimethylamino)coumarin-4-acetic acid, COUMARIN D126 | [1][2] |
| CAS Number | 80883-54-1 | [3] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][3][4] |
| Molecular Weight | 247.25 g/mol | [1][3][4] |
| Appearance | White to pale cream/yellow powder | [5] |
| Melting Point | 163.5 - 164.5 °C | [3] |
| Boiling Point | 497.6 ± 45.0 °C (Predicted) | [3] |
| Fluorescence | Excitation <380 nm, Emission ~381-450 nm | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful application of DMACA in a laboratory setting.
Synthesis via Pechmann Condensation
The synthesis of the coumarin core is often achieved via the Pechmann condensation. This protocol describes a general method adaptable for DMACA. The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.
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Principle: 3-(Dimethylamino)phenol is reacted with a suitable β-dicarbonyl compound, such as ethyl 3-oxoglutarate, in the presence of a strong acid catalyst to yield the coumarin ring system.
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Materials:
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3-(Dimethylamino)phenol
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Ethyl 3-oxoglutarate (or a similar β-ketoester)
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Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst
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Ethanol
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Ice-cold water
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-
Methodology:
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In a round-bottom flask, combine 3-(Dimethylamino)phenol (1 equivalent) and ethyl 3-oxoglutarate (1.1 equivalents).
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while stirring vigorously, ensuring the temperature remains low.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[7]
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Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
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Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH followed by acidification).
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Recrystallize the final crude product from a suitable solvent like ethanol/water to obtain pure 7-Dimethylaminocoumarin-4-acetic acid.[7]
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Characterization of Fluorescence Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission maxima of DMACA.
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Principle: A solution of the fluorophore is excited at various wavelengths, and the resulting emission of light is measured. The peak of the emission spectrum corresponds to the emission maximum (λ_em). Similarly, the emission is monitored at a fixed wavelength while varying the excitation wavelength to find the excitation maximum (λ_ex).[8]
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Materials:
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7-Dimethylaminocoumarin-4-acetic acid
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Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol)
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Quartz cuvettes (1 cm pathlength)
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Spectrofluorometer
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-
Methodology:
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Prepare a dilute stock solution of DMACA (e.g., 1 mM) in DMSO.
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Further dilute the stock solution in the desired final solvent (e.g., methanol (B129727) or a buffer of specific pH) to a final concentration with an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects.[8]
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Emission Spectrum:
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Place the sample in the spectrofluorometer.
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Set the excitation wavelength to an estimated value (e.g., 370 nm).
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Scan the emission wavelengths across a relevant range (e.g., 400 nm to 600 nm).
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The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λ_em.
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Scan the excitation wavelengths across a relevant range (e.g., 300 nm to 420 nm).
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The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).
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-
Correct the spectra for instrument-dependent factors and solvent background signals.[8]
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Mechanisms and Workflows
Visualizing the underlying principles and experimental processes can aid in understanding and applying DMACA.
pH-Dependent Fluorescence Mechanism
The fluorescence of many 7-aminocoumarins is sensitive to pH. At low pH, the nitrogen of the dimethylamino group can become protonated. This disrupts the intramolecular charge transfer (ICT) character of the excited state, which is crucial for strong fluorescence, leading to quenching or a significant decrease in quantum yield.
Caption: Equilibrium of DMACA protonation and its effect on fluorescence.
Workflow for Amine-Reactive Labeling
The carboxylic acid group of DMACA can be activated to an N-hydroxysuccinimide (NHS) ester, creating an amine-reactive compound for labeling proteins and other molecules containing primary amines.
Caption: Workflow for conjugating DMACA to amine-containing biomolecules.
Applications in Drug Development and Research
DMACA and its derivatives are valuable reagents in the biomedical sciences.
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Fluorescent Labeling: The succinimidyl ester of DMACA is used for the covalent labeling of proteins, peptides, and modified nucleic acids for visualization and quantification.[9]
-
Enzyme Assays: When conjugated to a specific peptide or substrate, the cleavage of the substrate by an enzyme can release the fluorophore, leading to a change in fluorescence. This principle is used to detect peptidase and other enzyme activities.[10][11]
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Microenvironment Sensing: Due to the sensitivity of its fluorescence to solvent polarity and pH, DMACA can be used to probe local environments, such as the interior of liposomes or the binding pockets of proteins.[12]
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Scaffold for Drug Discovery: The coumarin core is a privileged structure in medicinal chemistry. Derivatives of coumarin-4-acetic acids have been synthesized and evaluated for activities including antitumor properties, highlighting their potential as scaffolds for developing new therapeutic agents.[13][14]
References
- 1. 7-Dimethylaminocoumarin-4-acetic acid | C13H13NO4 | CID 2762622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID [drugfuture.com]
- 3. 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID CAS#: 80883-54-1 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 7-Methoxycoumarin-4-acetic acid 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 9. 7‐Dimethylaminocoumarin‐4‐acetic acid succinimidyl ester (DMACA SE) | Semantic Scholar [semanticscholar.org]
- 10. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
